4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol is a chemical compound with the molecular formula C16H16N4OS and a molecular weight of 312.4 . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a triazine ring and a benzyloxyphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a triazine precursor, which is reacted with a benzyloxyphenyl derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[4-(benzyloxy)phenyl]butanamide: This compound belongs to the class of gamma amino acids and derivatives and shares structural similarities with 4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol.
N-[4-(benzyloxy)phenyl]glycinamide: An alpha amino acid amide derivative with similar functional groups.
Uniqueness
This compound is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-amino-2-(4-phenylmethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c17-15-18-14(19-16(22)20-15)12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H4,17,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNFYXFZHMUDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3NC(=S)NC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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